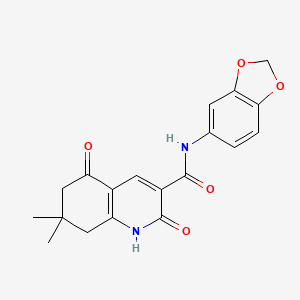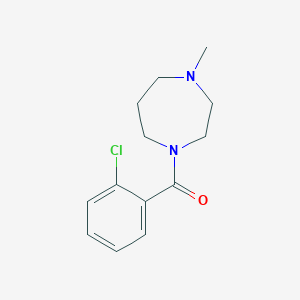
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinazolinone and has been synthesized through different methods.
Mécanisme D'action
The mechanism of action of 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of certain kinases that play a crucial role in the proliferation and survival of cancer cells. It has also been reported to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potential as a kinase inhibitor, which makes it a promising candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One of the areas of interest is the development of new drugs based on its kinase inhibitory activity. It is also important to investigate its potential as an anti-inflammatory and antioxidant agent. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
In conclusion, 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields.
Méthodes De Synthèse
The synthesis of 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported through various methods. One of the most commonly used methods is the condensation reaction between 2-(4-nitrophenyl)acetonitrile and 6-iodo-3-(2-phenylvinyl)quinazolin-4(3H)-one in the presence of a base such as potassium carbonate. The product is obtained through the purification of the reaction mixture using chromatography techniques.
Applications De Recherche Scientifique
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential as a kinase inhibitor, which makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
6-iodo-3-(4-nitrophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14IN3O3/c23-16-7-12-20-19(14-16)22(27)25(17-8-10-18(11-9-17)26(28)29)21(24-20)13-6-15-4-2-1-3-5-15/h1-14H/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUCDVJDWLCPE-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)
![4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5305019.png)
![3-(allylthio)-6-(2-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305027.png)

![methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5305033.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5305034.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzoyl]-1-(2-aminoethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5305060.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305068.png)
![4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5305085.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5305104.png)
![3-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}benzonitrile](/img/structure/B5305111.png)